Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-(3-nitrophenyl)-2-cyanoacrylate with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. Additionally, the nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(3-aminophenyl)-1,2,4-oxadiazole-5-carboxylate.
Hydrolysis: 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can engage in coordination with metal ions or other functional groups. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
Ethyl 3-(3-nitrophenyl)-1,2,4-thiadiazole-5-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQEKYNRDLEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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